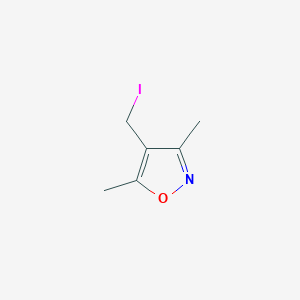
4-(Iodomethyl)-3,5-dimethylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Iodomethyl)-3,5-dimethylisoxazole is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom The presence of the iodomethyl group at the 4-position and two methyl groups at the 3- and 5-positions makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-3,5-dimethylisoxazole typically involves the iodination of a precursor compound. One common method is the reaction of 3,5-dimethylisoxazole with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Iodomethyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of deiodinated products or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azido, thiocyanato, or amino derivatives.
Oxidation: Oxidized products may include isoxazole oxides or other oxygenated compounds.
Reduction: Reduced products include deiodinated isoxazoles or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Iodomethyl)-3,5-dimethylisoxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Iodomethyl)-3,5-dimethylisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)-3,5-dimethylisoxazole: Similar structure but with a bromomethyl group instead of an iodomethyl group.
4-(Chloromethyl)-3,5-dimethylisoxazole: Contains a chloromethyl group instead of an iodomethyl group.
4-(Fluoromethyl)-3,5-dimethylisoxazole: Features a fluoromethyl group in place of the iodomethyl group.
Uniqueness
4-(Iodomethyl)-3,5-dimethylisoxazole is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and higher reactivity make it a valuable intermediate in various chemical transformations.
Eigenschaften
Molekularformel |
C6H8INO |
|---|---|
Molekulargewicht |
237.04 g/mol |
IUPAC-Name |
4-(iodomethyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C6H8INO/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3 |
InChI-Schlüssel |
SIUYGVNHIJSMOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13841348.png)
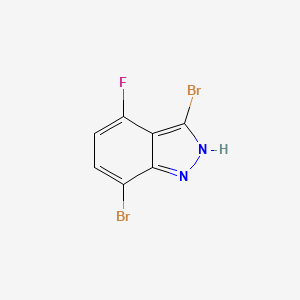
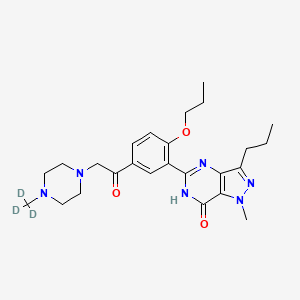
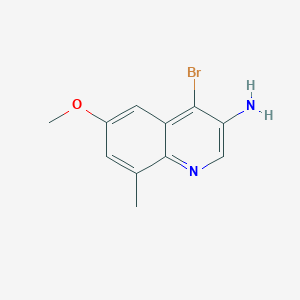
![rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen](/img/structure/B13841386.png)
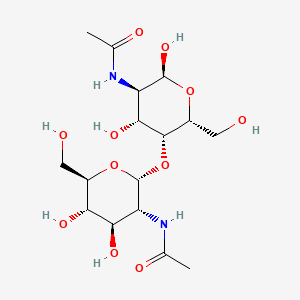
![2-[4-(Methyloxy)-1H-indazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13841400.png)
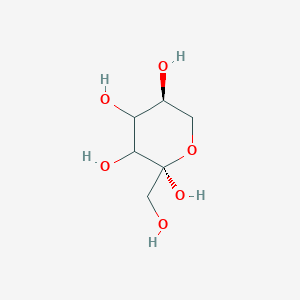
![(1R,9S,12S,15R,16E,18R,19S,21S,23R,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3S,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13841413.png)
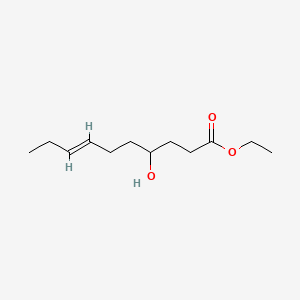
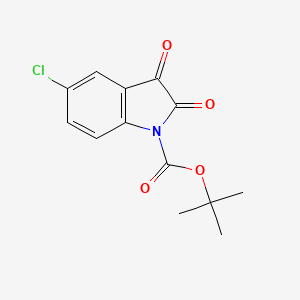
![Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate](/img/structure/B13841437.png)
